(Chloromethyl)triethoxysilane

Sol-gel chemistry Hybrid materials Silicon NMR

(Chloromethyl)triethoxysilane is an organofunctional trialkoxysilane bearing a reactive chloromethyl group directly attached to silicon (α-functionalized) and three hydrolyzable ethoxy groups. It is a colorless to pale yellow liquid with a molecular weight of 212.75 g/mol, boiling point of 173–176 °C, and density of 1.022 g/mL at 25 °C.

Molecular Formula C7H17ClO3Si
Molecular Weight 212.74 g/mol
CAS No. 15267-95-5
Cat. No. B101003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Chloromethyl)triethoxysilane
CAS15267-95-5
Molecular FormulaC7H17ClO3Si
Molecular Weight212.74 g/mol
Structural Identifiers
SMILESCCO[Si](CCl)(OCC)OCC
InChIInChI=1S/C7H17ClO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3
InChIKeyZDOBWJOCPDIBRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Chloromethyl)triethoxysilane (CAS 15267-95-5) Procurement Guide: Differentiated Trialkoxysilane for Controlled Surface Functionalization


(Chloromethyl)triethoxysilane is an organofunctional trialkoxysilane bearing a reactive chloromethyl group directly attached to silicon (α-functionalized) and three hydrolyzable ethoxy groups [1]. It is a colorless to pale yellow liquid with a molecular weight of 212.75 g/mol, boiling point of 173–176 °C, and density of 1.022 g/mL at 25 °C . The compound serves as a silane coupling agent and intermediate for the synthesis of functional organosilanes, offering distinct reactivity profiles compared to γ-substituted analogs and methoxy-based silanes due to its α-chloromethyl substitution and ethoxy leaving groups .

α-Chloromethyl silane for nucleophilic substitution and intermediate synthesis
Triethoxysilane leaving groups enable controlled hydrolysis in sol-gel and surface grafting
Differentiated reactivity profile versus γ-substituted or methoxy analogs supports selection review

Why Generic (Chloromethyl)triethoxysilane Substitution Fails: The α-Effect and Ethoxy Kinetics Dictate Performance


Substituting (chloromethyl)triethoxysilane with a γ-chloropropyl analog or a methoxy-based silane introduces critical deviations in reactivity, thermal stability, and interfacial structure. The α-chloromethyl group undergoes nucleophilic substitution with distinct kinetics and generates derivatives that decompose above 60 °C, whereas γ-propyl analogs yield stable azides under identical conditions [1]. In sol-gel co-condensation, the methyl spacer drives formation of highly condensed T3 silicon species, while the propyl analog favors less condensed T2 species due to steric hindrance, directly impacting crosslink density and mechanical properties [2]. Furthermore, the ethoxy leaving group hydrolyzes more slowly than methoxy, enabling better control over SAM formation and producing films with intermediate thickness—neither the dense, crystalline-like monolayers of chlorosilanes nor the ultrathin, poorly ordered layers of methoxysilanes [3]. These quantifiable differences render simple in-class replacement unsuitable for applications demanding precise surface grafting density, thermal processing windows, or defined hybrid network architecture.

α-Chloromethyl vs. γ-Chloropropyl Reactivity
α-Azido derivatives may decompose above moderate thermal thresholds; limits high-temperature post-functionalization
γ-Propyl analogs typically generate stable azides, supporting wider thermal processing windows
Xerogel Condensation: Chloromethyl vs. Chloropropyl Spacer
Chloromethyl spacer promotes T3-rich, highly crosslinked networks; may increase rigidity
Chloropropyl spacer favors less condensed T2 species; crosslink density and mechanical properties may differ
Triethoxysilane vs. Trimethoxysilane Leaving Group
Ethoxy hydrolysis is slower, enabling controlled SAM formation and intermediate film thickness
Methoxy analogs hydrolyze faster and yield ultrathin, poorly ordered layers; grafting density may not transfer directly

(Chloromethyl)triethoxysilane Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Enhanced Structural Ordering in Hybrid Xerogels: Chloromethyl vs. Chloropropyl Spacer Comparison

In TEOS co-condensation, xerogels prepared with chloromethyltriethoxysilane (ClMTEOS) exhibit a predominance of fully condensed T3 silicon species, whereas those prepared with chloropropyltriethoxysilane (ClPTEOS) show a predominance of partially condensed T2 species. This difference is attributed to steric hindrance from the propyl chain, which impedes complete condensation [1].

Xerogel T3 vs. T2
Head-to-head
Chloromethyl xerogels: T3 > T2; Chloropropyl xerogels: T2 > T3
Crosslink density interpretation for hybrid silica
Qualitative reversal of predominant silicon species by 29Si NMR
Sol-gel chemistry Hybrid materials Silicon NMR

Thermal Stability of α-Azido Derivatives: Decomposition Above 60 °C vs. Stable γ-Azido Analogues

Azido-functionalized silica gels prepared from chloromethyltrimethoxysilane (α-chloro) undergo decomposition of the resulting α-azido moieties at temperatures exceeding 60 °C. In contrast, azido groups derived from 3-(chloropropyl)triethoxysilane (γ-chloro) remain stable over a wide range of reaction temperatures and longer reaction times [1].

α-Azido Thermal Stability
Head-to-head
α-Azido decomposes above 60 °C; γ-azido remains stable
Thermal processing window context; avoid >60 °C steps
Direct comparison from surface azidation study
Click chemistry Surface functionalization Azide-alkyne cycloaddition

Hydrolysis Kinetics: Triethoxysilane vs. Trimethoxysilane Leaving Group Rate Differential

Under identical hydrolysis conditions, trimethoxysilanes hydrolyze faster than triethoxysilanes. This kinetic difference is attributed to the smaller steric bulk of the methoxy group, which facilitates nucleophilic attack by water [1].

Hydrolysis Rate
Class-level
Triethoxysilane hydrolyzes more slowly than trimethoxysilane
Supports controlled grafting and extended pot life
Exact rate ratio not provided; review recommended
Sol-gel processing Silane coupling agents Hydrolysis rate

Self-Assembled Monolayer (SAM) Morphology: Ethoxysilanes Form Thin, Disordered Layers vs. Dense Chlorosilane SAMs

Multiple transmission and reflection infrared spectroscopy reveals that octadecylsilanes with different leaving groups produce SAMs with distinct morphologies. Chlorosilanes form dense, crystalline-like SAMs; ethoxysilanes form thin SAMs resembling 'stacks of fallen trees'; and methoxysilanes form extremely thin SAMs with molecules lying nearly parallel to the surface [1].

SAM Morphology
Class-level
Ethoxysilanes: thin, intermediate ordering (stacked tree morphology)
Balance between dense chlorosilanes and ultrathin methoxysilanes
Qualitative hierarchy from octadecylsilane SAM studies
Self-assembled monolayers Surface modification Infrared spectroscopy

High-Value Application Scenarios for (Chloromethyl)triethoxysilane Based on Differentiated Performance Data


Synthesis of Highly Crosslinked Hybrid Silica Xerogels with Controlled Porosity

When co-condensed with TEOS, (chloromethyl)triethoxysilane promotes the formation of T3 silicon species, yielding a more highly condensed network compared to chloropropyl analogs [1]. This enhanced crosslinking is advantageous for fabricating xerogels and aerogels requiring improved mechanical rigidity and tailored microporosity. The resulting materials are suitable for catalyst supports, adsorbents, and low-k dielectric layers where network architecture directly governs performance.

Precursor for α-Functional Silanes Requiring Mild Thermal Processing (<60 °C)

The chloromethyl group serves as a reactive handle for nucleophilic substitution to introduce amines, azides, or other functionalities. However, the resulting α-azido derivatives decompose above 60 °C [2]. Therefore, (chloromethyl)triethoxysilane is optimally employed in synthetic routes where subsequent reactions or post-functionalization steps are conducted below this thermal threshold. This makes it suitable for ambient-temperature click chemistry and low-temperature polymer grafting protocols.

Controlled-Density Surface Modification via Triethoxysilane SAM Deposition

Compared to trichlorosilanes, which form dense, crystalline-like monolayers, and trimethoxysilanes, which yield ultrathin, disordered layers, triethoxysilanes produce SAMs with intermediate thickness and ordering [3]. (Chloromethyl)triethoxysilane is thus preferred when a moderate grafting density is desired—for instance, to balance hydrophobicity with residual surface reactivity, or to avoid steric crowding that hinders subsequent polymer brush growth from the chloromethyl initiation site.

Silane Coupling Agent for Applications Requiring Extended Pot Life

The slower hydrolysis rate of triethoxysilanes relative to trimethoxysilanes [4] translates to reduced premature condensation in solution. (Chloromethyl)triethoxysilane is therefore advantageous in formulation scenarios where extended working time is critical, such as in moisture-cure adhesives, sealants, and coatings that must remain processable after exposure to ambient humidity.

Application
Selection Property
Validation Focus
Hybrid silica xerogels with controlled porosity
T3 vs. T2 silicon species predominance
Crosslink density and mechanical rigidity
α-Functional silane synthesis with mild thermal processing
α-Azido stability below 60 °C
Post-functionalization thermal compatibility
Controlled-density surface modification
Intermediate SAM thickness and ordering
Grafting density and residual surface reactivity
Silane coupling with extended pot life
Slower hydrolysis rate of ethoxysilane
Solution stability and working time

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